BRF110

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

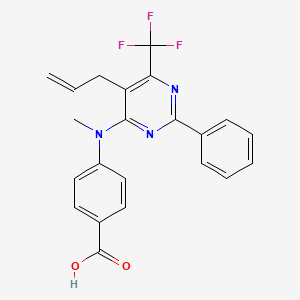

C22H18F3N3O2 |

|---|---|

Peso molecular |

413.4 g/mol |

Nombre IUPAC |

4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid |

InChI |

InChI=1S/C22H18F3N3O2/c1-3-7-17-18(22(23,24)25)26-19(14-8-5-4-6-9-14)27-20(17)28(2)16-12-10-15(11-13-16)21(29)30/h3-6,8-13H,1,7H2,2H3,(H,29,30) |

Clave InChI |

WFLMIJKKTIOYSO-UHFFFAOYSA-N |

SMILES canónico |

CN(C1=CC=C(C=C1)C(=O)O)C2=NC(=NC(=C2CC=C)C(F)(F)F)C3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

BRF110: A Promising Neuroprotective Agent for Parkinson's Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

BRF110 is a novel, orally active, and brain-penetrant small molecule that has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease (PD). It acts as a selective agonist for the Nurr1:RXRα heterodimer, a nuclear receptor complex crucial for the development, maintenance, and survival of dopaminergic neurons. By activating this specific pathway, this compound exhibits a dual mechanism of action: it not only protects dopaminergic neurons from degeneration but also enhances dopamine biosynthesis, thereby offering both neuroprotective and symptomatic benefits. Preclinical studies have shown that this compound can prevent neuronal loss, increase dopamine levels, and improve motor function in various PD models without inducing the dyskinesias often associated with current treatments. Furthermore, it has a favorable safety profile, notably avoiding the elevation of triglycerides, a common side effect of other retinoid X receptor (RXR) agonists. This whitepaper provides an in-depth technical guide to this compound, summarizing its mechanism of action, preclinical data, and therapeutic potential.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency in dopamine and the manifestation of motor symptoms such as tremors, rigidity, and bradykinesia.[1] Current therapies primarily focus on replenishing dopamine levels, which can alleviate symptoms but do not halt the underlying neurodegenerative process and are often associated with long-term side effects like dyskinesias.[1] Thus, there is a critical unmet need for disease-modifying therapies that can protect dopaminergic neurons and slow disease progression.

This compound has emerged as a promising therapeutic candidate that addresses this need. It is a selective activator of the Nuclear receptor-related 1 (Nurr1) and Retinoid X receptor α (RXRα) heterodimer.[1][2] Nurr1 is essential for the function and survival of midbrain dopaminergic neurons, and its dysregulation has been implicated in the pathogenesis of PD.[3] this compound was developed through rational drug design to overcome the limitations of earlier compounds, exhibiting improved in vivo stability and brain penetration.[4][5]

Mechanism of Action: Selective Nurr1:RXRα Activation

This compound's therapeutic effects are mediated through its selective activation of the Nurr1:RXRα heterodimer.[2] Unlike pan-RXR agonists, this compound shows high selectivity for the Nurr1:RXRα complex over other RXR heterodimers, which is thought to contribute to its improved side effect profile.[4][5] The activation of this heterodimer leads to the transcriptional regulation of genes critical for dopaminergic neuron function and survival.

Signaling Pathway

The binding of this compound to the Nurr1:RXRα heterodimer initiates a cascade of molecular events that promote neuroprotection and enhance dopamine synthesis. This pathway involves the recruitment of co-activators and the initiation of transcription of target genes.

Therapeutic Potential in Parkinson's Disease

Preclinical studies have provided compelling evidence for the therapeutic potential of this compound in Parkinson's disease, demonstrating both neuroprotective and symptomatic benefits.

Neuroprotection

This compound has been shown to protect dopaminergic neurons from various toxins and genetic insults associated with PD.[1][2] In vitro studies using neuronal cell lines and induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients showed that this compound treatment increased cell survival and preserved neuronal morphology.[2] In vivo, this compound protected against the loss of dopaminergic neurons in mouse models of PD induced by toxins like MPTP and 6-OHDA.[2]

Symptomatic Improvement

In addition to its neuroprotective effects, this compound has demonstrated the ability to improve motor symptoms in preclinical PD models.[2] This is attributed to its ability to up-regulate the expression of key enzymes involved in dopamine biosynthesis, including tyrosine hydroxylase (TH), aromatic l-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1).[1][2] This leads to an increase in striatal dopamine levels, which translates to improved motor performance in behavioral tests such as the rotarod test.[2]

Favorable Safety Profile

A significant advantage of this compound is its selective activation of the Nurr1:RXRα heterodimer, which appears to circumvent the side effects associated with non-selective RXR agonists.[4][5] Notably, studies have shown that this compound does not elevate triglyceride levels, a common adverse effect of other rexinoids like bexarotene.[4][5] Furthermore, chronic daily treatment with this compound in preclinical models did not induce dyskinesias.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Treatment | Result | Reference |

| Gene Expression (TH) | SH-SY5Y | This compound | ~90% increase | [2] |

| Gene Expression (AADC) | SH-SY5Y | This compound | ~70% increase | [2] |

| Gene Expression (GCH1) | SH-SY5Y | This compound | ~42% increase | [2] |

| Gene Expression (BDNF) | SH-SY5Y | This compound (12.5 μM) | ~1.8-fold increase at 2h | [4] |

| Neuroprotection (MPP+) | Dopaminergic cells | This compound | Protection against MPP+ toxicity | [4][5] |

Table 2: In Vivo Efficacy of this compound in PD Mouse Models

| Model | Treatment | Outcome | Result | Reference |

| 6-OHDA | This compound | TH+ Neuron Survival | 47% increase in TH+ neurons | [2] |

| 6-OHDA | This compound | Motor Function (Rotarod) | 12-fold improvement | [2] |

| MPTP | This compound | TH+ Neuron Survival | 31% increase in TH+ neuron survival | [2] |

| MPTP | This compound | Motor Coordination (Rotarod) | >100% improvement | [2] |

| Wild-type mice | This compound (10 mg/kg, single i.p. injection) | Midbrain TH Gene Expression | Increased expression within 4h | [2] |

| Wild-type mice | This compound (10 mg/kg, single i.p. injection) | Striatal Dopamine Levels | Increased | [2] |

Table 3: Pharmacokinetic and Safety Profile of this compound

| Parameter | Species | Value | Reference |

| Brain/Blood Ratio (AUC) | Mice | 1.7 | [2] |

| Half-life (Blood & Brain) | Mice | ~1.5 hours | [2] |

| Triglyceride Levels | Mice | No elevation | [4][5] |

| Dyskinesias | Mice | Not induced with chronic treatment | [1][2] |

Experimental Protocols

Detailed experimental protocols are described in the supplementary materials of the cited publications by Spathis et al. (2017) and Asvos et al. (2025). Below is a summary of the key experimental methodologies.

In Vitro Assays

-

Cell Culture: SH-SY5Y human neuroblastoma cells and Neuro2A cells were used for gene expression and neuroprotection assays.[2]

-

Luciferase Reporter Assays: To assess the activation of Nurr1:RXRα, cells were co-transfected with a DR5-luciferase reporter plasmid and expression vectors for Nurr1 and RXRα.[4]

-

Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the mRNA levels of TH, AADC, GCH1, and BDNF.[2][4]

-

Neuroprotection Assays: Cells were pre-treated with this compound followed by exposure to toxins such as MPP+ or H2O2. Cell viability was assessed using MTT assays.[2]

In Vivo Studies in Mouse Models of Parkinson's Disease

-

Animal Models: C57BL/6 mice were used to create toxin-induced models of PD using unilateral intracerebral injection of 6-hydroxydopamine (6-OHDA) or systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2]

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection.[2]

-

Behavioral Testing: Motor coordination and balance were assessed using an accelerating rotarod test.[2]

-

Immunohistochemistry and Stereology: Brain sections were stained for tyrosine hydroxylase (TH) to identify and quantify dopaminergic neurons in the substantia nigra.[2]

-

Neurochemical Analysis: Striatal levels of dopamine and its metabolites were measured using high-performance liquid chromatography (HPLC).[2]

Experimental Workflow

The general workflow for preclinical evaluation of this compound is depicted below.

Clinical Development Status

As of the date of this whitepaper, there is no publicly available information indicating that this compound has entered human clinical trials. The research to date has been focused on preclinical validation of its therapeutic potential.

Conclusion and Future Directions

This compound represents a promising, next-generation therapeutic agent for Parkinson's disease with a novel, dual-action mechanism. Its ability to selectively activate the Nurr1:RXRα heterodimer provides both neuroprotection for dopaminergic neurons and symptomatic relief by enhancing dopamine synthesis. The preclinical data strongly support its potential as a disease-modifying monotherapy for PD.

Future research should focus on advancing this compound into clinical development to evaluate its safety and efficacy in patients with Parkinson's disease. Further investigation into the broader neuroprotective effects of Nurr1:RXRα activation could also uncover its potential in other neurodegenerative disorders. The favorable safety profile of this compound, particularly its lack of hypertriglyceridemia, makes it a compelling candidate for long-term treatment.

References

BRF110: A Selective Nurr1:RXRα Agonist for Neuroprotective Therapies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BRF110 is a synthetic, orally active, and brain-penetrant small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease.[1][2] It functions as a selective agonist for the nuclear receptor heterodimer Nurr1:RXRα (Nuclear receptor-related 1 protein and Retinoid X receptor alpha).[3] This selectivity is a key attribute, as it avoids the adverse side effects associated with pan-RXR agonists, such as hypertriglyceridemia.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Nurr1 is an orphan nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons.[4][5] It can form a heterodimer with RXRα, which, in its basal state, represses the transcriptional activity of Nurr1.[6][7] this compound selectively binds to the ligand-binding pocket of RXRα within the Nurr1:RXRα heterodimer.[1] This binding induces a conformational change that is thought to weaken the interaction between the ligand-binding domains (LBDs) of Nurr1 and RXRα.[6] This "PPI inhibition" mechanism leads to the dissociation of the repressive RXRα, allowing the transcriptionally active Nurr1 monomer to upregulate the expression of its target genes.[6][7][8] These target genes include those involved in dopamine biosynthesis, such as tyrosine hydroxylase (TH), and neuroprotective factors like brain-derived neurotrophic factor (BDNF).[1][3]

Signaling Pathway

The signaling pathway initiated by this compound leading to neuroprotection is depicted below.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Nurr1:RXRα Transactivation | SH-SY5Y | EC50 | ~1 µM | [1] |

| BDNF Expression Induction | SH-SY5Y | Fold Increase | ~1.8-fold | [3] |

| Dopamine Biosynthesis Gene Upregulation (TH) | SH-SY5Y | Fold Increase | ~1.9-fold | [1] |

| Dopamine Biosynthesis Gene Upregulation (AADC) | SH-SY5Y | Fold Increase | ~1.7-fold | [1] |

| Dopamine Biosynthesis Gene Upregulation (GCH1) | SH-SY5Y | Fold Increase | ~1.4-fold | [1] |

Table 2: In Vivo Activity and Pharmacokinetics of this compound

| Animal Model | Parameter | Dose | Value | Reference |

| Wild-type Mice | Brain Penetration (Brain/Blood Ratio) | 1 mg/kg, i.p. | 1.7 | [1] |

| Wild-type Mice | Half-life (Brain and Blood) | 1 mg/kg, i.p. | ~1.5 hours | [1] |

| MPTP Mouse Model of Parkinson's Disease | Midbrain TH Gene Expression | 10 mg/kg/day, i.p. | Increased | [1] |

| Wild-type Mice | Striatal Dopamine Levels | 10 mg/kg, i.p. | Increased | [1] |

Table 3: Selectivity of this compound

| Heterodimer/Homodimer | Activation | Reference |

| Nurr1:RXRα | Yes | [1][3] |

| Nurr1:RXRγ | No | [1][3] |

| Nur77:RXRα | Partial | [3] |

| RXRα:RXRα | No | [3] |

| VDR:RXRα | No | [3] |

| PPARγ:RXRα | No | [3] |

| LXRα:RXRα | No | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Nurr1:RXRα Heterodimer Transactivation Assay

This assay measures the ability of a compound to activate the Nurr1:RXRα heterodimer, leading to the expression of a reporter gene.

1. Cell Culture and Transfection:

-

Human dopaminergic SH-SY5Y cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.[1]

-

Cells are transiently co-transfected with expression plasmids for Nurr1 and RXRα, a luciferase reporter plasmid containing a DR5 response element (4xDR5-luc), and a β-galactosidase (β-gal) expression plasmid as a transfection control.[3] Transfections are performed using Lipofectamine 2000 in Opti-MEM I medium for 4-6 hours.[1]

2. Compound Treatment:

-

Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

3. Luciferase and β-Galactosidase Assays:

-

After a 24-hour incubation period, cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

β-galactosidase activity is measured to normalize for transfection efficiency.[3]

4. Data Analysis:

-

Luciferase values are normalized to β-galactosidase values.

-

The fold activation is calculated relative to the vehicle control.

-

The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Transactivation Assay

In Vivo Parkinson's Disease Mouse Models

This compound has been evaluated in toxin-induced models of Parkinson's disease to assess its neuroprotective and symptomatic efficacy.

1. Animal Models:

-

MPTP Model: An acute regimen of four 20 mg/kg MPTP injections is administered intraperitoneally (i.p.) 2 hours apart.[1]

-

6-OHDA Model: 6-hydroxydopamine is injected intracerebrally and unilaterally into the median forebrain bundle.[1]

2. This compound Administration:

-

This compound is administered daily at a dose of 10 mg/kg (i.p.), starting 12 hours before the toxin administration and continuing for the duration of the experiment (7 days for MPTP, 14 days for 6-OHDA).[1]

3. Behavioral Analysis:

-

Motor function is assessed using standard behavioral tests for parkinsonism in rodents (e.g., cylinder test, apomorphine-induced rotations).

4. Post-mortem Analysis:

-

Animals are euthanized, and brain tissue is collected.

-

The substantia nigra and striatum are analyzed for:

-

Tyrosine hydroxylase (TH) immunoreactivity to quantify dopaminergic neuron survival.

-

Dopamine and its metabolite levels using high-performance liquid chromatography (HPLC).

-

Gene expression analysis via quantitative PCR (qPCR) for TH and other relevant genes.

-

Logical Relationship of In Vivo Experiment

References

- 1. pnas.org [pnas.org]

- 2. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Integrative analysis reveals structural basis for transcription activation of Nurr1 and Nurr1-RXRα heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrative analysis reveals structural basis for transcription activation of Nurr1 and Nurr1-RXRα heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BRF110: A Selective Nurr1-RXRα Agonist for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper details the discovery, synthesis, and characterization of BRF110, a novel, orally active, and brain-penetrant compound. This compound acts as a selective agonist for the Nurr1-retinoid X receptor alpha (RXRα) heterodimer. Its development was driven by the need for neuroprotective agents that could overcome the limitations of existing retinoid X receptor (RXR) agonists, such as off-target effects. This document provides a comprehensive overview of the medicinal chemistry efforts, key experimental data, detailed methodologies, and the underlying signaling pathways associated with this compound, positioning it as a promising therapeutic candidate for neurodegenerative diseases like Parkinson's disease.

Introduction: The Rationale for a Selective Nurr1-RXRα Agonist

The nuclear receptor Nurr1 is crucial for the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease. Nurr1 forms a heterodimer with RXRα, and activation of this complex is a key strategy for neuroprotection. However, pan-RXR agonists, such as bexarotene, activate multiple RXR heterodimers, leading to undesirable side effects like hypertriglyceridemia.[1][2]

The development of this compound originated from a precursor compound, XCT0135908. While XCT0135908 demonstrated high selectivity for the Nurr1-RXRα heterodimer, it suffered from poor in vivo stability and limited brain penetration, hindering its therapeutic potential.[1][2][3] This led to a focused medicinal chemistry campaign to design a novel compound with improved pharmacokinetic properties while retaining the critical selectivity for the Nurr1-RXRα complex. The result of these structure-activity relationship (SAR) studies on a series of substituted pyrimidines was the discovery of this compound.[1][2][3]

Synthesis of this compound

The synthesis of this compound, with the chemical name 4-((5-allyl-2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)(methyl)amino)benzoic acid, has been described in the scientific literature.[4] While the full, step-by-step synthesis protocol is detailed in the supporting information of the primary research articles, a general overview of the synthetic strategy for similar compounds involves multi-step chemical reactions.[5][6][7] The synthesis of related heterocyclic compounds often involves the construction of the core pyrimidine ring followed by the addition of the various substituents through reactions such as amination and cross-coupling.

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist of the Nurr1-RXRα heterodimer.[4][8] Its mechanism of action is distinct from classical nuclear receptor activation. Instead of directly binding to Nurr1, this compound binds to RXRα and modulates the protein-protein interaction between the ligand-binding domains of Nurr1 and RXRα, leading to the activation of the heterodimer.[9]

This selective activation triggers a cascade of downstream effects that are beneficial for neuronal survival and function:

-

Neuroprotection: this compound protects dopaminergic cells from neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), a known inducer of Parkinsonism.[1][2][3] It has also shown protective effects in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from Parkinson's disease patients.[4][8]

-

Enhanced BDNF Expression: this compound increases the transcription of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and plasticity.[1][2]

-

Upregulation of Dopamine Biosynthesis Genes: The compound upregulates the expression of genes essential for dopamine synthesis, including tyrosine hydroxylase (TH), aromatic l-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1).[4][8] This leads to an increase in striatal dopamine levels.[4]

-

Favorable Side Effect Profile: A key advantage of this compound is its lack of effect on triglyceride levels, a common side effect of non-selective RXR agonists.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Comments | Reference |

| EC50 for Nurr1-RXRα activation | 0.3 µM (for parent compound XCT) | Transfected cells | This compound activity is compared to XCT. | [1] |

| BDNF Expression Increase | ~1.8-fold | SH-SY5Y dopaminergic cells | Maximum increase observed 2 hours after treatment with 12.5 µM this compound. | [1] |

| Tyrosine Hydroxylase (TH) Expression Increase | ~90% | SH-SY5Y cells | [4] | |

| Aromatic L-amino Acid Decarboxylase (AADC) Expression Increase | ~70% | SH-SY5Y cells | [4] | |

| GTP Cyclohydrolase I (GCH1) Expression Increase | ~42% | SH-SY5Y cells | [4] |

Table 2: In Vivo Data for this compound

| Parameter | Value | Animal Model | Dosing | Reference |

| Brain/Blood Concentration Ratio (AUC) | 1.7 | Mice | 1 mg/kg, i.p. | [4] |

| Half-life (Blood and Brain) | ~1.5 hours | Mice | 1 mg/kg, i.p. | [4] |

| Neuroprotection (vs. MPTP) | Significant protection of dopaminergic neurons | Mouse model of Parkinson's disease | 10 mg/kg/day | [4] |

| Neuroprotection (vs. 6-OHDA) | Significant protection of dopaminergic neurons | Mouse model of Parkinson's disease | 10 mg/kg/day | [4] |

| Striatal Dopamine Level Increase | Significant increase | ASYN transgenic mice | 10 mg/kg, single i.p. injection | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

Luciferase Reporter Assay for Nurr1-RXRα Activation

This assay is used to determine the ability of a compound to activate the Nurr1-RXRα heterodimer.

-

Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) or a similar cell line are cultured. Cells are then co-transfected with expression plasmids for Nurr1 and RXRα, along with a reporter plasmid containing a luciferase gene under the control of a Nurr1-responsive element (e.g., NBRE).

-

Compound Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control.

-

Luciferase Activity Measurement: After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation is calculated relative to the vehicle-treated cells. The EC50 value is determined by plotting the dose-response curve.

In Vivo Mouse Models of Parkinson's Disease

-

MPTP Model:

-

Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons.

-

This compound or a vehicle is administered to the animals, typically before and after the MPTP injections.

-

After a set period, brain tissue is collected and analyzed for the number of surviving dopaminergic neurons (e.g., through tyrosine hydroxylase immunohistochemistry) and striatal dopamine levels (e.g., via HPLC).

-

-

6-OHDA Model:

-

6-hydroxydopamine (6-OHDA) is stereotactically injected into the medial forebrain bundle or the striatum of mice to create a unilateral lesion of the nigrostriatal pathway.

-

This compound or vehicle treatment is administered.

-

Behavioral tests (e.g., cylinder test, apomorphine-induced rotations) are performed to assess motor deficits.

-

Post-mortem analysis of the brain is conducted to quantify the extent of the lesion and the protective effect of the compound.

-

Pharmacokinetic Studies

-

Compound Administration: this compound is administered to mice, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

-

Sample Collection: Blood and brain samples are collected at various time points after administration.

-

Sample Processing and Analysis: The concentration of this compound in the plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and the area under the curve (AUC) are calculated to determine the compound's bioavailability and brain penetration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound activating the Nurr1-RXRα heterodimer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]

The Development of BRF110: A Next-Generation Nurr1-RXRα Agonist for Neuroprotection

An In-depth Technical Guide on the Evolution of a Promising Therapeutic Candidate from its Predecessor, XCT0135908

Introduction

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to debilitating motor and non-motor symptoms. A key player in the development, maintenance, and survival of these neurons is the Nuclear receptor related 1 protein (Nurr1). Consequently, therapeutic strategies aimed at activating Nurr1 have garnered significant interest. One promising approach involves the modulation of Nurr1 activity through its heterodimeric partner, the Retinoid X Receptor α (RXRα). This technical guide details the development of BRF110, a selective Nurr1-RXRα agonist, from its parent compound, XCT0135908. It outlines the rationale for its development, its pharmacological advantages, and the key experimental findings that underscore its therapeutic potential.

From XCT0135908 to this compound: A Tale of Medicinal Chemistry

The journey to this compound began with the identification of XCT0135908, a compound that demonstrated high selectivity for the Nurr1-RXRα heterodimer.[1][2][3] While promising, XCT0135908 was hampered by significant liabilities that limited its clinical utility: poor in vivo stability and limited brain penetration.[1][2][3] These shortcomings necessitated a focused medicinal chemistry effort to engineer a successor molecule with an improved pharmacokinetic and pharmacodynamic profile.

Through structure-activity relationship (SAR) studies, researchers systematically modified the XCT0135908 scaffold.[1] This led to the synthesis of this compound, a compound that not only retained the desirable selective activation of the Nurr1-RXRα heterodimer but also overcame the critical limitations of its predecessor.[1][2]

Comparative Pharmacology: XCT0135908 vs. This compound

The primary pharmacological target for both compounds is the Nurr1-RXRα heterodimer. Activation of this complex is believed to promote the expression of genes crucial for dopaminergic neuron survival and function.

| Compound | Target | EC50 (in vitro) | Key Characteristics |

| XCT0135908 | Nurr1-RXRα Heterodimer | 0.3 µM | High selectivity, but poor in vivo stability and limited brain penetration.[1][4] |

| This compound | Nurr1-RXRα Heterodimer | ~0.9 µM | Brain-penetrant, improved in vivo stability, and selective Nurr1-RXRα activation.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its neuroprotective effects by selectively activating the Nurr1-RXRα heterodimer. This activation is thought to trigger a cascade of downstream events that support dopaminergic neuron health. A key outcome of this pathway activation is the enhanced transcription of Brain-Derived Neurotrophic Factor (BDNF), a potent neurotrophin with well-established roles in neuronal survival, growth, and plasticity.[4]

A significant advantage of this compound's selectivity is the avoidance of adverse effects associated with pan-RXR agonists, such as bexarotene. Pan-RXR activation can lead to hypertriglyceridemia, a serious metabolic side effect.[4] this compound's focused action on the Nurr1-RXRα heterodimer circumvents this issue, offering a safer therapeutic window.

This compound selectively activates the Nurr1-RXRα heterodimer, promoting BDNF gene transcription and subsequent neuroprotection.

Preclinical Efficacy in Parkinson's Disease Models

The therapeutic potential of this compound has been evaluated in well-established preclinical models of Parkinson's disease, namely the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) induced models of dopaminergic neurodegeneration. In these studies, this compound demonstrated significant neuroprotective effects, shielding dopaminergic neurons from toxin-induced cell death.[2][3] Furthermore, treatment with this compound was shown to increase striatal dopamine (B1211576) levels, suggesting a potential to not only slow disease progression but also to alleviate motor symptoms.[2][3]

While specific quantitative data on the percentage of neuronal protection and the precise fold-increase in dopamine levels are not consistently reported across all publications, the qualitative evidence strongly supports the in vivo efficacy of this compound.

Experimental Protocols

Luciferase Reporter Assay for Nurr1-RXRα Activation

This assay is crucial for determining the potency and selectivity of compounds like XCT0135908 and this compound.

-

Cell Culture and Transfection: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured under standard conditions.[1] Cells are then co-transfected with expression vectors for Nurr1 and RXRα, along with a luciferase reporter plasmid containing a response element for the Nurr1-RXRα heterodimer (e.g., DR5).[1] A β-galactosidase expression vector is often co-transfected to normalize for transfection efficiency.[1]

-

Compound Treatment: Twenty-four hours post-transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.[1]

-

Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.[1]

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curve is then plotted to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.[1]

MPTP Mouse Model of Parkinson's Disease

This model is widely used to study the mechanisms of dopaminergic neurodegeneration and to evaluate potential neuroprotective therapies.

-

Animal Subjects: Young adult male C57BL/6 mice are typically used.[5]

-

MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal (i.p.) injection.[5] A common regimen involves multiple injections over a short period (e.g., four injections of 20 mg/kg at 2-hour intervals).[6]

-

Tissue Collection and Analysis: Seven to twenty-one days after the last MPTP injection, the animals are euthanized, and their brains are collected.[5] The substantia nigra and striatum are dissected for analysis.

-

Endpoint Measurements:

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.[7]

-

HPLC Analysis: Striatal tissue is analyzed by high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites.[8]

-

6-OHDA Rat Model of Parkinson's Disease

This model involves the direct injection of the neurotoxin 6-OHDA into the nigrostriatal pathway.

-

Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used.[2][3]

-

Stereotaxic Surgery: The animals are anesthetized, and a small hole is drilled in the skull. A cannula is stereotaxically guided to the desired location, such as the medial forebrain bundle or the striatum.[2][3]

-

6-OHDA Infusion: A solution of 6-OHDA is slowly infused into the target brain region.[2][3]

-

Behavioral Testing: Rotational behavior in response to apomorphine (B128758) or amphetamine is often used to assess the extent of the lesion.[2]

-

Histological and Neurochemical Analysis: Similar to the MPTP model, immunohistochemistry for TH and HPLC analysis of striatal dopamine levels are used to quantify the neurodegeneration.

The development of this compound followed a structured preclinical workflow, from lead identification to in vivo validation.

Conclusion

The development of this compound from its predecessor, XCT0135908, represents a successful example of rational drug design in the pursuit of a disease-modifying therapy for Parkinson's disease. By addressing the pharmacokinetic shortcomings of the initial lead compound, researchers have created a brain-penetrant, orally active, and selective Nurr1-RXRα agonist with a favorable safety profile. The robust preclinical data demonstrating its neuroprotective effects and its ability to boost dopamine levels position this compound as a promising candidate for further clinical investigation. The continued exploration of such targeted therapies holds the potential to significantly impact the future treatment landscape for neurodegenerative disorders.

References

- 1. Pharmacokinetics and Brain Uptake of an IgG-TNF Decoy Receptor Fusion Protein Following Intravenous, Intraperitoneal and Subcutaneous Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping of catecholaminergic denervation, neurodegeneration, and inflammation in 6-OHDA-treated Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blood-Derived α-Synuclein Aggregated in the Substantia Nigra of Parabiotic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of natural borneol after oral administration in mice brain and its effect on excitation ratio | springermedicine.com [springermedicine.com]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BRF110 in in vitro SH-SY5Y Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the SH-SY5Y human neuroblastoma cell line in studies involving the novel compound BRF110. This document outlines standard cell culture procedures, differentiation protocols, and a specific experimental workflow for investigating the effects of this compound.

Application Notes

The SH-SY5Y cell line, derived from a human neuroblastoma, is a widely used in vitro model in neurobiology and neurodegenerative disease research.[1][2][3] These cells are of a neuroblastic nature and can be differentiated into a more mature neuronal phenotype, expressing various markers characteristic of neurons.[3][4][5] This makes them a suitable model for studying neuronal function, neurotoxicity, and the efficacy of neuroprotective compounds.[1]

This compound is a recently developed, orally active, and brain-penetrant rexinoid that selectively activates the Nurr1-RXRα heterodimer.[6][7] In SH-SY5Y dopaminergic cells, this compound has been shown to transiently increase the expression of brain-derived neurotrophic factor (BDNF).[6] Specifically, treatment with 12.5 μM this compound resulted in an approximate 1.8-fold increase in BDNF expression after 2 hours.[6] Furthermore, this compound has demonstrated protective effects against the neurotoxin MPP+, which is relevant to Parkinson's disease research.[6][7] Unlike pan-RXR agonists, this compound does not appear to elevate triglyceride levels, suggesting a more favorable safety profile.[6][7]

These characteristics make the combination of this compound and the SH-SY5Y cell line a valuable tool for investigating neurotrophic factor regulation and neuroprotection in the context of neurodegenerative disorders.

Data Presentation: SH-SY5Y Cell Culture Parameters

| Parameter | Recommendation | Source(s) |

| Growth Medium | MEM/F12 (1:1), 10-15% FBS, 1% Penicillin/Streptomycin, Non-Essential Amino Acids | [1][8][9] |

| Culture Conditions | 37°C, 5% CO₂, 95% Air | [1][8] |

| Passage Ratio | 1:3 to 1:6 | [9][10] |

| Seeding Density | 3 x 10³ to 1 x 10⁵ cells/cm² | [2] |

| Subculture Confluency | 80-90% | [8][10] |

| Cryopreservation Medium | 90% FBS, 10% DMSO or 55% MEM/F12, 40% FBS, 5% DMSO | [8][9] |

Experimental Protocols

General Culture of SH-SY5Y Cells

This protocol details the routine maintenance of undifferentiated SH-SY5Y cells.

1.1. Cell Thawing

-

Warm complete culture medium to 37°C in a water bath.

-

Quickly thaw a cryovial of SH-SY5Y cells in the 37°C water bath until a small ice crystal remains.

-

Transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh complete culture medium.

-

Transfer the resuspended cells to an appropriately sized culture flask and incubate at 37°C with 5% CO₂.

-

Change the medium the following day to remove residual cryoprotectant.

1.2. Cell Passaging

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile, pre-warmed 1x PBS.

-

Aspirate the PBS and add a minimal volume of 0.25% Trypsin-EDTA to cover the cell surface.

-

Incubate at 37°C for 2-5 minutes, or until cells begin to detach.

-

Neutralize the trypsin by adding at least 3 volumes of complete culture medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of cell suspension to a new culture flask containing pre-warmed complete medium.[1][2][8]

1.3. Cell Cryopreservation

-

Follow steps 1-6 of the cell passaging protocol.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of approximately 1x10⁶ cells/mL.

-

Aliquot 1 mL of the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.[10]

Differentiation of SH-SY5Y Cells

This protocol describes a common method for differentiating SH-SY5Y cells into a neuron-like phenotype using Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).[4][11][12][13]

2.1. Day 0: Plating for Differentiation

-

Plate SH-SY5Y cells at a low density (e.g., 5 x 10⁴ cells/well in a 12-well plate) in complete culture medium.

2.2. Day 1-5: Retinoic Acid Treatment

-

After 24 hours, replace the medium with differentiation medium (e.g., MEM/F12 with 1-2% FBS) containing 10 µM Retinoic Acid.

-

Change the medium every 2 days.

2.3. Day 6-10: BDNF Treatment

-

After 5 days of RA treatment, replace the medium with a serum-free medium (e.g., Neurobasal medium supplemented with B27) containing 50 ng/mL BDNF.

-

Continue to change the medium every 2-3 days. Cells should exhibit a mature neuronal morphology with extensive neurite outgrowth after 10 days.[11]

This compound Treatment and Analysis of BDNF Expression

This protocol provides a workflow for treating differentiated SH-SY5Y cells with this compound to assess its effect on BDNF expression.

3.1. Cell Preparation

-

Differentiate SH-SY5Y cells for 10 days as described in Protocol 2.

-

On the day of the experiment, ensure the differentiated cells are healthy and exhibit typical neuronal morphology.

3.2. This compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in fresh, serum-free culture medium to the desired final concentration (e.g., 12.5 µM).[6] Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Aspirate the old medium from the differentiated cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired time points (e.g., 2, 5, and 24 hours) at 37°C with 5% CO₂.[6]

3.3. Endpoint Analysis (e.g., RT-qPCR for BDNF mRNA)

-

At each time point, lyse the cells directly in the culture plate using a suitable lysis buffer for RNA extraction.

-

Purify the total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA.

-

Set up a quantitative PCR (qPCR) reaction using primers specific for BDNF and a suitable housekeeping gene (e.g., GAPDH, ACTB).

-

Analyze the qPCR data to determine the relative change in BDNF mRNA expression in this compound-treated cells compared to vehicle-treated controls.

Visualizations

Caption: Experimental workflow for this compound treatment of differentiated SH-SY5Y cells.

Caption: Proposed signaling pathway of this compound in SH-SY5Y cells.

References

- 1. cyagen.com [cyagen.com]

- 2. accegen.com [accegen.com]

- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SH-SY5Y culturing [protocols.io]

- 9. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]

- 10. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]

- 11. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sequential treatment of SH-SY5Y cells with retinoic acid and brain-derived neurotrophic factor gives rise to fully differentiated, neurotrophic factor-dependent, human neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

BRF110: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRF110 is a potent and selective activator of the Nuclear receptor-related 1 protein (Nurr1) and Retinoid X receptor alpha (RXRα) heterodimer.[1][2] As a brain-penetrant and orally active compound, this compound holds significant promise for the treatment of neurodegenerative disorders, particularly Parkinson's disease.[1][3][4] It has demonstrated neuroprotective and symptomatic benefits in preclinical models by modulating the transcription of key genes involved in dopaminergic neuron survival and function.[1][2]

These application notes provide a comprehensive overview of this compound's mechanism of action, along with detailed protocols for its use in in vivo studies based on published research.

Mechanism of Action: Nurr1-RXRα Signaling Pathway

This compound selectively activates the Nurr1-RXRα heterodimer, a key transcriptional regulator in dopaminergic neurons.[3][4] This activation leads to the increased expression of several crucial genes, including:

-

Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[3][4]

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine.[1][2]

-

Aromatic L-amino acid decarboxylase (AADC): An enzyme involved in dopamine synthesis.[2]

-

GTP cyclohydrolase I (GCH1): An enzyme essential for the synthesis of tetrahydrobiopterin, a critical cofactor for tyrosine hydroxylase.[2]

By upregulating these genes, this compound enhances dopamine biosynthesis and provides neuroprotection, offering a potential dual therapeutic benefit for diseases like Parkinson's.[1][2]

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from in vivo studies.

Table 1: Pharmacokinetic Profile of this compound in Mice (Oral Administration)

| Time Point | Blood Concentration (ng/mL) | Brain Concentration (ng/g) |

| 1 hour | 312.3 ± 66.8 | 434.6 ± 77.1 |

| 2 hours | 278.1 ± 16.6 | 529.5 ± 134.2 |

| 4 hours | 49.9 ± 2.8 | 114.3 ± 8.2 |

Data presented as mean ± SEM.

Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model

| Treatment Group | TH+ Neurons in Substantia Nigra (normalized to control) | Striatal Dopamine Levels (normalized to control) |

| Vehicle | ~50% | ~20% |

| This compound (10 mg/kg) | ~85% | ~60% |

Approximate values are derived from published graphical data.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Experimental Workflow for In Vivo Neuroprotection Studies

Protocol 1: this compound Administration in Mice

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO, or a suspension vehicle. Note: The exact vehicle for this compound in published studies is not consistently specified. It is recommended to perform vehicle optimization studies.)

-

Syringes and needles for intraperitoneal (IP) injection or oral gavage cannulas.

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve or suspend this compound in the chosen vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL).

-

Ensure the solution is homogenous before each administration.

-

-

Administration:

-

Intraperitoneal (IP) Injection:

-

Weigh the mouse to determine the exact volume to be administered.

-

Gently restrain the mouse and inject the this compound solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

-

Oral Gavage:

-

Weigh the mouse to determine the exact volume to be administered.

-

Use a proper-sized oral gavage cannula.

-

Gently insert the cannula over the tongue and down the esophagus into the stomach.

-

Administer the this compound solution slowly.

-

-

Dosage and Schedule:

-

Neuroprotection Studies: A dose of 10 mg/kg administered intraperitoneally every 12 hours has been shown to be effective.[1] Treatment is typically initiated 12 hours before the administration of a neurotoxin (e.g., MPTP or 6-OHDA) and continued for the duration of the experiment (e.g., 6-14 days).[1]

-

Symptomatic Relief Studies: A single intraperitoneal dose of 10 mg/kg has been demonstrated to improve motor coordination.[1]

Protocol 2: MPTP-Induced Parkinson's Disease Mouse Model

WARNING: MPTP is a potent neurotoxin and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

Sterile saline

-

Syringes and needles

Procedure:

-

MPTP Solution Preparation:

-

Dissolve MPTP in sterile saline to the desired concentration. A common regimen involves four injections of 20 mg/kg MPTP, administered 2 hours apart.[1]

-

-

Administration:

-

Administer the MPTP solution via intraperitoneal injection.

-

The this compound treatment should commence 12 hours prior to the first MPTP injection and continue as per the study design.[1]

-

-

Post-Injection Monitoring:

-

Monitor the animals closely for any adverse effects.

-

Behavioral testing can be performed 1-2 days after the final this compound treatment.[1]

-

Tissue collection for analysis is typically performed at the end of the study.

-

Protocol 3: 6-OHDA-Induced Parkinson's Disease Mouse Model

Materials:

-

6-hydroxydopamine (6-OHDA)

-

Ascorbic acid

-

Sterile saline

-

Stereotaxic apparatus

-

Anesthesia

-

Hamilton syringe

Procedure:

-

6-OHDA Solution Preparation:

-

Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The solution should be freshly prepared and protected from light.

-

-

Stereotaxic Surgery:

-

Anesthetize the mouse.

-

Secure the animal in the stereotaxic frame.

-

Inject 6-OHDA unilaterally into the substantia nigra or medial forebrain bundle.

-

-

This compound Treatment:

-

This compound administration (10 mg/kg, IP, every 12 hours) should begin 12 hours before the 6-OHDA injection and continue for the duration of the study (e.g., 14 days).[1]

-

-

Post-Operative Care and Analysis:

-

Provide appropriate post-operative care.

-

Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)

Materials:

-

Mouse brain sections (fixed and cryoprotected)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100)

-

Primary antibody: anti-Tyrosine Hydroxylase (e.g., chicken anti-TH)

-

Secondary antibody: fluorescently-labeled anti-chicken IgG

-

Mounting medium with DAPI

Procedure:

-

Section Preparation:

-

Wash brain sections in PBS.

-

-

Blocking:

-

Incubate sections in blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-TH antibody (diluted in blocking buffer) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash sections in PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash sections in PBS.

-

Mount sections on slides with mounting medium containing DAPI.

-

Visualize and quantify TH-positive neurons using fluorescence microscopy.

-

Conclusion

This compound represents a promising therapeutic agent for neurodegenerative diseases. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further elucidate its efficacy and mechanism of action. Researchers should adhere to institutional guidelines for animal care and handling of hazardous materials.

References

Application Notes and Protocols for Preparing BRF110 Stock Solutions in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRF110 is a potent and selective agonist of the Nuclear Receptor Related 1 protein (Nurr1) and Retinoid X Receptor Alpha (RXRα) heterodimer. This compound is under investigation for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and therapeutic potential. The proper preparation of this compound stock solutions is a critical first step to ensure the reliability and consistency of experimental results in cell-based assays.

These application notes provide a comprehensive guide to preparing, storing, and utilizing this compound stock solutions for various cell-based experimental setups. Adherence to these protocols will help minimize variability and ensure the integrity of your research findings.

This compound: Compound Information

A summary of the key chemical and biological properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Weight | 413.40 g/mol | [1][2] |

| CAS Number | 2095489-35-1 | [1][2] |

| Mechanism of Action | Selective agonist of Nurr1-RXRα heterodimer | [3] |

| EC50 | 900 nM for Nurr1-RXRα heterodimer activation | [2][3] |

| Appearance | White to off-white solid |

Recommended Solvents and Storage Conditions

The choice of solvent and proper storage are critical for maintaining the stability and activity of this compound. The following table summarizes the recommended solvent and storage conditions for this compound stock solutions.

| Parameter | Recommendation | Rationale |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is a common and effective solvent for many small organic molecules, facilitating the preparation of high-concentration stock solutions. |

| Stock Solution Concentration | 10 mM | A 10 mM stock solution is a standard concentration that allows for easy dilution to a wide range of working concentrations for various cell-based assays. |

| Short-Term Storage (≤ 1 month) | -20°C in single-use aliquots | Aliquoting minimizes freeze-thaw cycles which can degrade the compound. Storage at -20°C is suitable for short-term preservation. |

| Long-Term Storage (> 1 month) | -80°C in single-use aliquots | For long-term stability, storage at -80°C is recommended to minimize degradation. |

| Final DMSO Concentration in Assays | ≤ 0.5% (v/v) | High concentrations of DMSO can be cytotoxic and may interfere with experimental results. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible. Always include a vehicle control with the same final DMSO concentration in your experiments.[4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound solid compound

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Weighing this compound:

-

To prepare 1 mL of a 10 mM stock solution, weigh out 4.134 mg of this compound.

-

Calculation:

-

Molecular Weight (MW) of this compound = 413.4 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 413.4 g/mol = 0.004134 g = 4.134 mg

-

-

-

Dissolving this compound:

-

Aseptically add the weighed this compound to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

-

-

(Optional) Sterilization: For applications requiring sterile conditions, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.

-

For long-term storage, store the aliquots at -80°C.

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes how to dilute the 10 mM this compound stock solution to the desired final concentration for your cell-based experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To achieve a low final concentration and ensure accurate dilution, it is recommended to perform serial dilutions.

-

Example for preparing a 10 µM working solution:

-

Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.

-

The final DMSO concentration in this intermediate solution is 0.1%.

-

-

-

Final Dilution into Cell Culture: Add the desired volume of the working solution to your cell culture plates. For example, if you add 100 µL of the 10 µM intermediate solution to 900 µL of medium in a well, the final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.

-

Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.

-

Use Immediately: Prepare working solutions fresh for each experiment and use them immediately to ensure compound stability and activity.

Signaling Pathway and Experimental Workflow

.dot

Caption: this compound activates the Nurr1-RXRα signaling pathway.

.dot

Caption: Workflow for preparing a 10 mM this compound stock solution.

References

Application Notes and Protocols for Testing the Neuroprotective Effects of BRF110

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRF110 is a novel, orally active, and brain-penetrant compound that has demonstrated significant neuroprotective potential, particularly in preclinical models of Parkinson's disease.[1][2][3][4] It acts as a selective activator of the Nurr1:RXRα (Retinoid X Receptor alpha) heterodimer.[1][4][5] This unique mechanism of action offers a promising therapeutic strategy for neurodegenerative diseases by promoting the survival of dopaminergic neurons and enhancing the expression of genes involved in dopamine synthesis, without the adverse lipid-related side effects associated with non-selective RXR agonists.[2][3][4][5]

These application notes provide a comprehensive experimental framework for academic and industry researchers to investigate and validate the neuroprotective effects of this compound. The protocols herein describe both in vitro and in vivo methodologies to assess its efficacy and elucidate its mechanism of action.

Hypothesized Signaling Pathway of this compound

The proposed mechanism of action for this compound centers on its selective activation of the Nurr1:RXRα heterodimer, a key transcriptional regulator in dopaminergic neurons.

Caption: Hypothesized signaling pathway of this compound.

Experimental Design Workflow

A tiered approach is recommended, starting with in vitro assays for initial screening and mechanism of action studies, followed by more complex in vivo models to assess efficacy in a physiological context.

Caption: Overall experimental workflow for testing this compound.

Part 1: In Vitro Assessment of Neuroprotective Effects

In vitro assays provide a controlled environment to screen for neuroprotective activity and investigate the underlying cellular and molecular mechanisms.[6][7]

Cell Culture and Toxin-Induced Neurodegeneration Model

The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neurodegenerative processes.[8] For studies focused on Parkinson's disease, neurotoxicity can be induced using agents like MPP+ or pre-formed α-synuclein fibrils.[3][8]

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.

-

Plating: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere for 24 hours.

-

This compound Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

-

Toxin Induction: Add the neurotoxic agent (e.g., 1 mM MPP+ or 2 µM α-synuclein fibrils) and co-incubate with this compound for an additional 24-48 hours.

Key In Vitro Experimental Protocols

1.2.1 Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells.

-

Protocol:

-

After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express results as a percentage of the control (untreated) cells.

-

1.2.2 Apoptosis Assay (Caspase-Glo® 3/7 Assay)

-

Principle: Measures the activity of caspases 3 and 7, key executioners of apoptosis.

-

Protocol:

-

After treatment, equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Mix and incubate for 1-2 hours at room temperature.

-

Measure luminescence using a plate reader.

-

1.2.3 Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: Uses a fluorescent probe (e.g., DCFDA) that becomes fluorescent upon oxidation by ROS.

-

Protocol:

-

After treatment, wash cells with PBS.

-

Load cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

-

Wash cells again with PBS.

-

Measure fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or microscope.

-

1.2.4 Quantitative Real-Time PCR (qRT-PCR)

-

Principle: To quantify the expression of Nurr1 target genes.

-

Protocol:

-

Extract total RNA from treated cells using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., TH, BDNF, Nurr1) and a housekeeping gene (e.g., GAPDH).

-

Analyze data using the ΔΔCt method.

-

Expected In Vitro Data Summary

| Assay | Parameter Measured | Control (Toxin Only) | This compound + Toxin (Expected Outcome) |

| MTT Assay | Cell Viability (%) | Decreased | Increased (Dose-dependent) |

| Caspase-Glo® 3/7 | Caspase Activity (RLU) | Increased | Decreased (Dose-dependent) |

| DCFDA Assay | ROS Levels (RFU) | Increased | Decreased (Dose-dependent) |

| qRT-PCR | Relative mRNA Expression | No significant change | Increased expression of TH, BDNF |

RLU: Relative Light Units; RFU: Relative Fluorescence Units

Part 2: In Vivo Assessment of Neuroprotective Efficacy

In vivo studies are essential to evaluate the therapeutic potential of this compound in a complex biological system, assessing its effects on behavior, neurochemistry, and neuropathology.[9]

Animal Model of Parkinson's Disease (MPTP Model)

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used toxin-induced model that recapitulates key features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[1]

Protocol:

-

Animals: Use male C57BL/6 mice (8-10 weeks old).

-

Group Allocation:

-

Vehicle Control

-

MPTP + Vehicle

-

MPTP + this compound (e.g., 10 mg/kg)

-

This compound only

-

-

This compound Administration: Administer this compound or vehicle daily via oral gavage for a pre-determined period (e.g., 14 days).

-

MPTP Induction: On day 8, administer MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart).

-

Behavioral Testing: Conduct behavioral assessments starting 3-5 days after the last MPTP injection.

-

Tissue Collection: At the end of the study, euthanize animals and collect brain tissue for neurochemical and histological analysis.

Key In Vivo Experimental Protocols

2.2.1 Behavioral Testing

-

Rotarod Test (Motor Coordination):

-

Train mice on the rotarod at an accelerating speed for 3 consecutive days.

-

On the test day, record the latency to fall from the rotating rod.

-

-

Pole Test (Bradykinesia):

-

Place the mouse head-up on top of a vertical pole.

-

Record the time it takes for the mouse to turn around and descend the pole.

-

2.2.2 Neurochemical Analysis (HPLC)

-

Principle: To quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.

-

Protocol:

-

Dissect the striatum from brain hemispheres.

-

Homogenize the tissue in an appropriate buffer.

-

Analyze the supernatant using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

2.2.3 Immunohistochemistry (IHC)

-

Principle: To visualize and quantify dopaminergic neurons in the substantia nigra.

-

Protocol:

-

Perfuse mice and fix the brain tissue.

-

Section the brains (e.g., 30 µm coronal sections).

-

Perform IHC using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

-

Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

-

Expected In Vivo Data Summary

| Assay | Parameter Measured | MPTP + Vehicle | MPTP + this compound (Expected Outcome) |

| Rotarod Test | Latency to Fall (s) | Decreased | Increased |

| Pole Test | Time to Descend (s) | Increased | Decreased |

| HPLC (Striatum) | Dopamine Levels (ng/mg tissue) | Decreased | Increased |

| IHC (Substantia Nigra) | TH+ Neuron Count | Decreased | Increased |

Logical Framework for Data Interpretation

The following diagram illustrates the logical flow for interpreting the experimental outcomes to validate the neuroprotective effects of this compound.

Caption: Logical framework for interpreting experimental results.

Conclusion

This document provides a detailed roadmap for the preclinical evaluation of this compound's neuroprotective properties. By systematically applying these in vitro and in vivo protocols, researchers can generate robust data to support its further development as a potential therapeutic agent for neurodegenerative disorders like Parkinson's disease. The combination of cellular assays to confirm the mechanism of action and whole-animal studies to demonstrate functional efficacy is crucial for a comprehensive assessment.

References

- 1. Toward neuroprotective treatments of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 9. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring BRF110 Brain Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRF110 is a synthetic, orally active, and brain-penetrant rexinoid that selectively activates the Nurr1-RXRα heterodimer.[1][2][3] This selective activation holds significant therapeutic potential for neurodegenerative disorders, particularly Parkinson's disease, by promoting the survival and function of dopaminergic neurons.[1][4] A critical characteristic of any centrally acting therapeutic agent is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain. The predecessor to this compound, XCT0135908, exhibited poor in vivo stability and limited brain penetration, underscoring the importance of this property for this compound's efficacy.[1][2][3]

These application notes provide detailed methodologies for assessing the brain penetration of this compound, focusing on the techniques reported in the primary literature. The primary method described is the determination of the brain-to-plasma concentration ratio using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, general protocols for in vivo microdialysis and positron emission tomography (PET) are provided as supplementary techniques that can offer more detailed insights into the unbound drug concentration and real-time brain distribution, respectively.

Quantitative Data Summary

The brain penetration of this compound has been quantitatively assessed in preclinical models, demonstrating its ability to efficiently cross the blood-brain barrier. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Species | Administration Route | Analytical Method | Reference |

| Brain/Blood AUC Ratio | 1.7 | Mouse | Intraperitoneal (i.p.) | LC-MS/MS | [1] |

| Brain/Plasma AUC Ratio | 1.7 | Mouse | Intraperitoneal (i.p.) | LC-MS/MS | [2] |

| Half-life (t½) in Blood | ~1.5 hours | Mouse | Intraperitoneal (i.p.) | LC-MS/MS | [1] |

| Half-life (t½) in Brain | ~1.5 hours | Mouse | Intraperitoneal (i.p.) | LC-MS/MS | [1] |

| Relative Bioavailability (Frel) | ~70% | Mouse | Oral (p.o.) vs. i.p. | LC-MS/MS | [2] |

Signaling Pathway of this compound

This compound exerts its neuroprotective effects by selectively activating the Nurr1-RXRα heterodimer. Nuclear receptor related 1 protein (Nurr1) is essential for the development, maintenance, and survival of dopaminergic neurons. It forms a heterodimer with the Retinoid X receptor alpha (RXRα). This compound binds to the ligand-binding pocket of RXRα, inducing a conformational change that leads to the recruitment of co-activators and subsequent transcription of target genes involved in neuronal protection and function, such as the brain-derived neurotrophic factor (BDNF).

Figure 1: Simplified signaling pathway of this compound in dopaminergic neurons.

Experimental Protocols

Determination of this compound Brain-to-Plasma Concentration Ratio

This protocol describes the in vivo measurement of this compound concentrations in the brain and plasma of mice following administration, allowing for the calculation of the brain-to-plasma ratio.

Materials:

-

This compound

-

Vehicle for dosing (e.g., DMSO, corn oil)

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for administration

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools for dissection

-

Tubes for blood and brain tissue collection (pre-weighed for brain samples)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standard for LC-MS/MS analysis

-

Reagents for sample preparation (e.g., acetonitrile, formic acid)

Procedure:

-

Compound Formulation: Prepare a dosing solution of this compound in a suitable vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

-

Animal Dosing: Administer this compound to mice via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Sample Collection: At specified time points post-administration (e.g., 1, 2, 4, 8, and 24 hours), anesthetize the mice.

-

Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma.

-

Brain Collection: Immediately following blood collection, perfuse the mouse transcardially with ice-cold saline to remove blood from the brain. Dissect the whole brain, rinse with cold saline, blot dry, and place in a pre-weighed tube.

-

Sample Storage: Store plasma and brain samples at -80°C until analysis.

-

Brain Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

-

Sample Preparation for LC-MS/MS:

-

For plasma samples, precipitate proteins by adding a solvent like acetonitrile containing an internal standard. Centrifuge to pellet the protein and collect the supernatant.

-

For brain homogenate, perform a similar protein precipitation and extraction step.

-

-

LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Data Analysis:

-

Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g of tissue).

-

Plot the concentration-time profiles for both plasma and brain.

-

Calculate the Area Under the Curve (AUC) for both profiles.

-